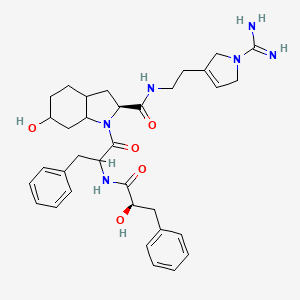
Oscillarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oscillarin is a nonribosomal linear tetrapeptide derived from cyanobacteria and sponges. It is composed of D-phenyllactic acid, D-phenylalanine, L-2-carboxy-6-hydroxy-octahydroindole (L-Choi), and a cyclic guanidine moiety . This compound has garnered significant attention due to its unique structure and bioactivities, particularly its inhibitory effects on various serine proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oscillarin involves the assembly of its constituent amino acids and the formation of the cyclic guanidine moiety. The process typically starts with the protection of functional groups on the amino acids, followed by coupling reactions to form the peptide bonds. The cyclic guanidine moiety is then introduced through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered cyanobacteria or sponges. These organisms are cultivated under controlled conditions to produce this compound, which is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Oscillarin undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the phenyl groups in this compound.
Reduction: Reduction reactions can affect the cyclic guanidine moiety.
Substitution: Substitution reactions can occur at the phenyl groups or the cyclic guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include modified versions of this compound with altered functional groups, which can exhibit different bioactivities .
Scientific Research Applications
Oscillarin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in the natural defense mechanisms of cyanobacteria and sponges.
Medicine: Explored for its potential as a therapeutic agent due to its inhibitory effects on serine proteases, which are involved in various diseases.
Industry: Utilized in the development of bioactive compounds and as a lead compound in drug discovery.
Mechanism of Action
Oscillarin exerts its effects primarily through the inhibition of serine proteases. The cyclic guanidine moiety interacts with the active site of the protease, blocking its activity. This inhibition can affect various biological pathways, including those involved in inflammation and coagulation .
Comparison with Similar Compounds
Similar Compounds
Oscillarin is similar to other nonribosomal peptides such as aeruginosins, which also contain the L-Choi moiety and exhibit serine protease inhibitory activity . Other similar compounds include microcystins and nodularins, which are also derived from cyanobacteria and have similar bioactivities .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of amino acids and the presence of the cyclic guanidine moiety. This unique structure contributes to its specific bioactivities and potential therapeutic applications .
Properties
Molecular Formula |
C34H44N6O5 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
(2S)-N-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethyl]-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
InChI |
InChI=1S/C34H44N6O5/c35-34(36)39-16-14-24(21-39)13-15-37-31(43)29-19-25-11-12-26(41)20-28(25)40(29)33(45)27(17-22-7-3-1-4-8-22)38-32(44)30(42)18-23-9-5-2-6-10-23/h1-10,14,25-30,41-42H,11-13,15-21H2,(H3,35,36)(H,37,43)(H,38,44)/t25?,26?,27?,28?,29-,30+/m0/s1 |
InChI Key |
YNAKQOCSOOKXJP-IFNBDZAXSA-N |
Isomeric SMILES |
C1CC(CC2C1C[C@H](N2C(=O)C(CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)O)C(=O)NCCC5=CCN(C5)C(=N)N)O |
Canonical SMILES |
C1CC(CC2C1CC(N2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)O)C(=O)NCCC5=CCN(C5)C(=N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


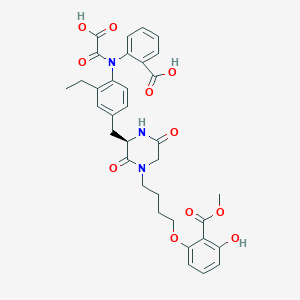

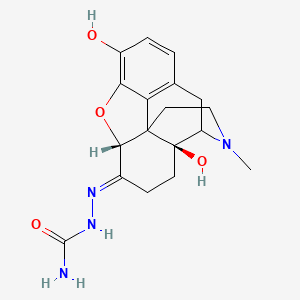
![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)
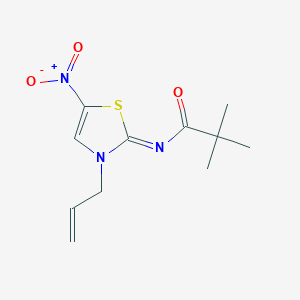
![N-{(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B10852455.png)
![4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid](/img/structure/B10852471.png)
![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)

![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10852486.png)
![[(E)-[(4aS,7aR)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]urea;hydrochloride](/img/structure/B10852491.png)
![2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole](/img/structure/B10852503.png)
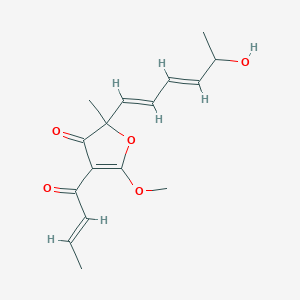
![[4-Benzo[1,3]dioxol-5-yl-2-(4-methoxy-phenyl)-5-oxo-3-(3,4,5-trimethoxy-benzyl)-2,5-dihydro-furan-2-yloxycarbonylamino]-acetic acid ethyl ester](/img/structure/B10852512.png)
